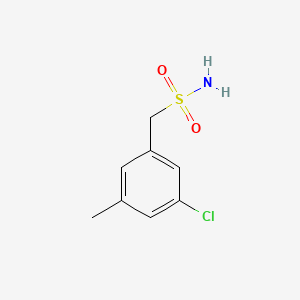
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct steric and electronic characteristics, making it a valuable compound in medicinal chemistry and related areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): A related compound used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds containing the difluoroethyl group on aromatic rings, which share similar steric and electronic properties.
Uniqueness
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which can impart unique chemical and biological properties
Propriétés
Formule moléculaire |
C7H10F2N2 |
|---|---|
Poids moléculaire |
160.16 g/mol |
Nom IUPAC |
3-(1,1-difluoroethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C7H10F2N2/c1-3-11-5-4-6(10-11)7(2,8)9/h4-5H,3H2,1-2H3 |
Clé InChI |
HPMNHRNONYFQJN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


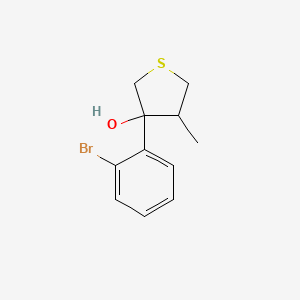
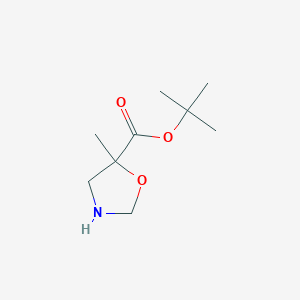
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
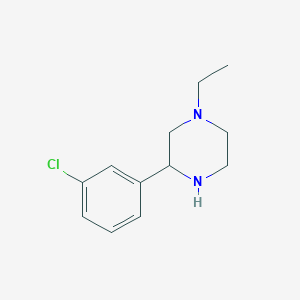
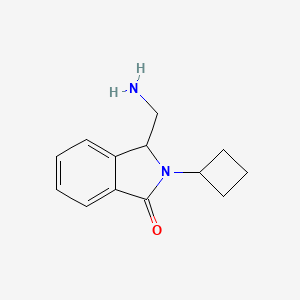


![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)

![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
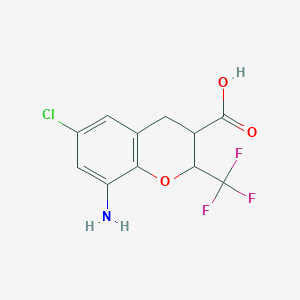

![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
